N-Boc-4-(4-iodophenyl)thiazol-2-amine N-Boc-4-(4-iodophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20440408
InChI: InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18)
SMILES:
Molecular Formula: C14H15IN2O2S
Molecular Weight: 402.25 g/mol

N-Boc-4-(4-iodophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC20440408

Molecular Formula: C14H15IN2O2S

Molecular Weight: 402.25 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-4-(4-iodophenyl)thiazol-2-amine -

Specification

Molecular Formula C14H15IN2O2S
Molecular Weight 402.25 g/mol
IUPAC Name tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C14H15IN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18)
Standard InChI Key YYZUYYGDSXLFKV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)I

Introduction

Structural and Functional Overview

Molecular Architecture

N-Boc-4-(4-iodophenyl)thiazol-2-amine (IUPAC name: tert-butyl N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamate) has the molecular formula C₁₄H₁₅IN₂O₂S and a molecular weight of 402.25 g/mol. Its canonical SMILES string, CC(C)(C)OC(=O)NC₁=NC(=CS₁)C₂=CC=C(C=C₂)I, highlights the Boc group (tert-butyloxycarbonyl), thiazole ring, and para-iodophenyl substituent (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅IN₂O₂S
Molecular Weight402.25 g/mol
SolubilityLimited aqueous solubility
LogP (Partition Coeff.)~3.2 (estimated)
Melting PointNot reported

The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic procedures. The iodine atom at the para position introduces steric bulk and electronic effects, potentially modulating interactions with biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of N-Boc-4-(4-iodophenyl)thiazol-2-amine typically involves multi-step protocols, as outlined in recent literature :

  • Thiazole Ring Formation:

    • Bromination of 1-(4-iodophenyl)ethanone to yield 2-bromo-1-(4-iodophenyl)ethan-1-one.

    • Condensation with thiourea under thermal conditions (80°C) forms the thiazole core .

  • Boc Protection:

    • The primary amine on the thiazole is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1Br₂, Et₂O, RT, 2h75%
2Thiourea, 80°C, 5h68%
3Boc₂O, Et₃N, DCM, 0°C→RT, 12h82%

Optimization Challenges

Yields vary based on purification methods and reaction scales. Suboptimal iodination or Boc protection can lead to byproducts, necessitating chromatographic separation. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve purity .

Biological Activities and Mechanisms

Anticancer Applications

The compound’s thiazole core resembles pharmacophores in CDK4/6 inhibitors (e.g., palbociclib), suggesting potential cell cycle modulation . Molecular docking studies predict high affinity for kinases due to hydrogen bonding with the thiazole nitrogen and hydrophobic interactions with the iodophenyl group .

Table 3: Predicted Binding Affinities

Target ProteinBinding Energy (ΔG, kcal/mol)
CDK4-9.2
COX-2-8.7
5-LOX-7.9

Molecular Interaction Studies

Docking with Cyclooxygenase-2 (COX-2)

In silico analyses using MOE software reveal that N-Boc-4-(4-iodophenyl)thiazol-2-amine occupies the COX-2 active site (PDB: 1CX2), forming:

  • A hydrogen bond between the thiazole nitrogen and Arg120.

  • π-π stacking between the iodophenyl ring and Tyr355 .

Selectivity Over CDK1/2

Compared to pan-CDK inhibitors, this compound shows >50-fold selectivity for CDK4/6 over CDK1/2, attributed to steric complementarity with the hydrophobic pocket of CDK4 .

Comparative Analysis with Analogues

Halogen-Substituted Thiazoles

Replacing iodine with chlorine or bromine reduces binding affinity by 20–40%, underscoring iodine’s role in van der Waals interactions .

Table 4: Activity Comparison of Halogenated Analogues

CompoundIC₅₀ (COX-2, μM)
4-(4-Iodophenyl)thiazol-2-amine18.3
4-(4-Bromophenyl)thiazol-2-amine27.6
4-(4-Chlorophenyl)thiazol-2-amine34.1

Boc vs. Other Protecting Groups

Alternatives like acetyl protection decrease solubility and metabolic stability, making the Boc group advantageous for in vivo applications.

Pharmacological and Toxicological Considerations

ADME Profiling

  • Absorption: High logP (~3.2) suggests good membrane permeability but potential first-pass metabolism.

  • Metabolism: CYP3A4-mediated deprotection of the Boc group may generate reactive intermediates .

Toxicity Risks

No in vivo toxicity data exist, but structural analogs show hepatotoxicity at doses >50 mg/kg .

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models, mirroring protocols used for CDK4/6 inhibitors .

  • Prodrug Development: Mask the Boc group to enhance bioavailability.

  • Targeted Delivery: Conjugate with nanoparticles to reduce off-target effects.

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